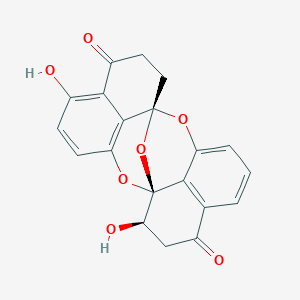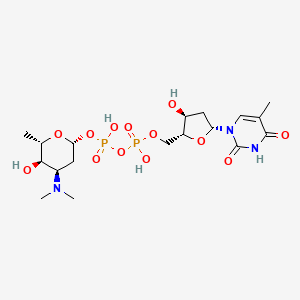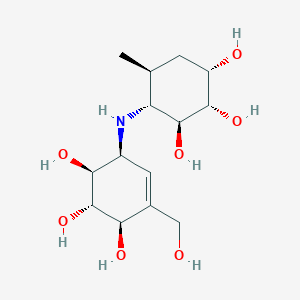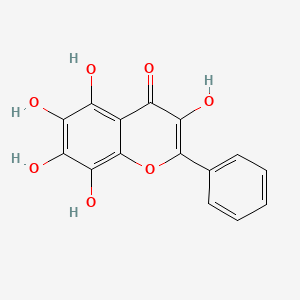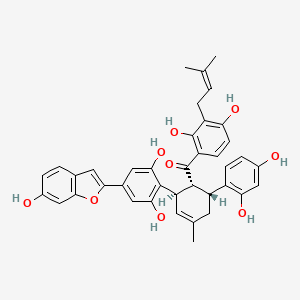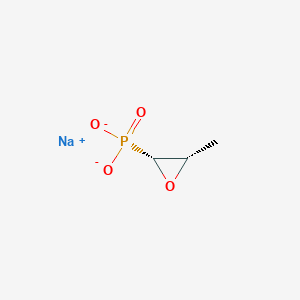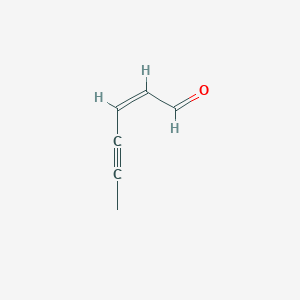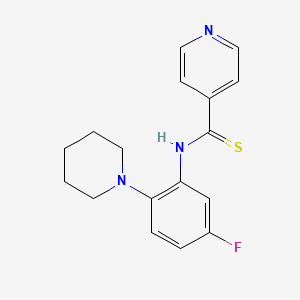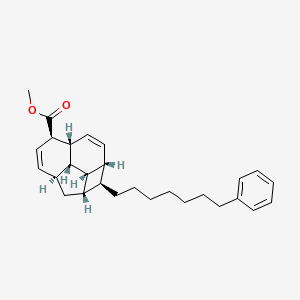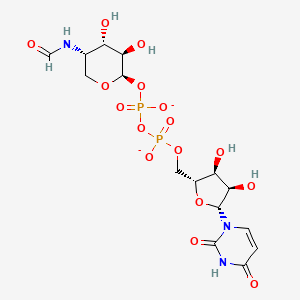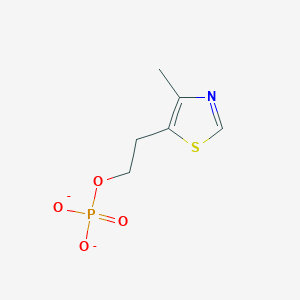
4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 4-methyl-5-(2-phosphonooxyethyl)thiazole; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-methyl-5-(2-phosphonooxyethyl)thiazole.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiazole Derivatives
Thiazole derivatives, including 4-methyl-5-(2-phosphonatooxyethyl)thiazole, have been synthesized for various applications. These compounds are often used in medicinal chemistry due to their complex biological properties. For instance, the synthesis of new thiazole-(amino)methylphosphonic, phosphinic acids, and phosphine oxides has been reported, highlighting the versatility of thiazole compounds in chemical synthesis (Olszewski & Boduszek, 2010).
Corrosion Inhibition
Thiazole derivatives have been studied for their role in corrosion inhibition. For example, 2-amino-4-methyl-thiazole has been investigated as a corrosion inhibitor for mild steel in HCl solution, demonstrating the potential of thiazole compounds in protecting metals against corrosion (Yüce, Mert, Kardaş, & Yazıcı, 2014).
Antimicrobial and Antifungal Activities
Certain thiazole derivatives exhibit antimicrobial and antifungal activities. Research has shown that compounds containing thiazole and 1,3,4-thiadiazole rings demonstrate potential in this area, suggesting the usefulness of thiazole derivatives in developing new pharmacological agents (Gomha et al., 2017).
Application in Drug Discovery
Thiazole compounds are widely used in drug discovery due to their diverse bioactivities. They serve as building blocks that can be substituted at various positions, offering possibilities for developing new drugs (Durcik et al., 2020).
Bioactivity and Pharmacological Potential
Anticancer Activities
Some thiazole derivatives, such as those incorporating thiazole-4-carboxylic acid methyl ester, have shown moderate cytotoxicity against cancer cells, indicating their potential in cancer research and treatment (Chen et al., 2013).
Pharmacological Properties
Basic esters of thiazole carboxylic acids have been investigated for their spasmolytic and stimulant properties on the central nervous system. This suggests a wide range of pharmacological applications for thiazole derivatives (Chance, Dirnhuber, & Robinson, 1946).
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition
Thiazole-4-carboxamide adenine dinucleotide (TAD) analogs, which are structurally related to thiazole derivatives, have been synthesized as hydrolytically resistant compounds. These analogs retain potent activity against IMPDH, an enzyme critical in purine nucleotide biosynthesis, highlighting the therapeutic potential of thiazole derivatives in oncology and immunology (Marquez et al., 1986).
properties
Product Name |
4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-) |
|---|---|
Molecular Formula |
C6H8NO4PS-2 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10)/p-2 |
InChI Key |
OCYMERZCMYJQQO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(SC=N1)CCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



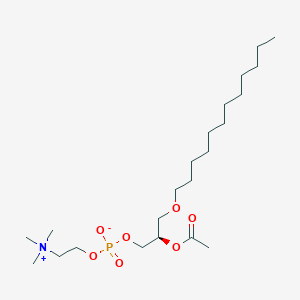
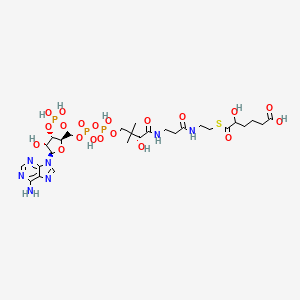
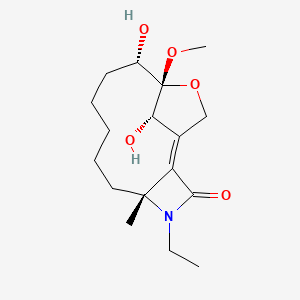
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
